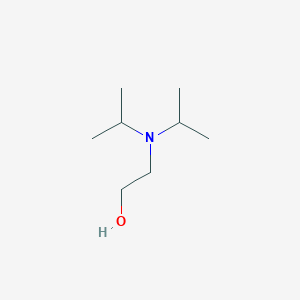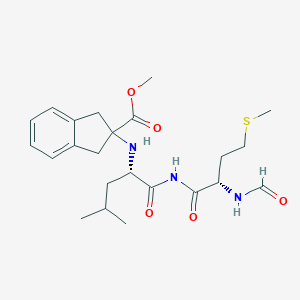
4,4'-乙烯二吡啶
描述
4,4’-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is an organic compound with the molecular formula C12H10N2. It is a derivative of pyridine and features a vinylene group connecting two pyridine rings. This compound is of significant interest due to its versatile applications in coordination chemistry, organic synthesis, and material science.
科学研究应用
4,4’-Vinylenedipyridine has a wide range of applications in scientific research:
作用机制
Target of Action
4,4’-Vinylenedipyridine, also known as 1,2-Di(4-pyridyl)ethylene, is primarily used as a ligand in coordination chemistry . It forms heteromolecular hydrogen bonds with flavonoids . The compound’s primary targets are therefore the flavonoids, which are a group of plant metabolites thought to provide health benefits through cell signaling pathways and antioxidant effects .
Mode of Action
The compound interacts with its targets (flavonoids) through the formation of heteromolecular hydrogen bonds . This interaction results in the formation of cocrystals of flavonoids and 4,4’-Vinylenedipyridine . The bonding at the molecule-metal interface is key to this interaction .
Biochemical Pathways
These pathways are involved in cell signaling and exert antioxidant effects .
Result of Action
The primary result of the action of 4,4’-Vinylenedipyridine is the formation of cocrystals with flavonoids . This process involves changes in the bonding at the molecule-metal interface . The formation of these cocrystals could potentially modulate the properties of the flavonoids .
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Vinylenedipyridine can be synthesized through various methods, including the Wittig reaction, nucleophilic substitution reaction, and the McMurry reaction. One common synthetic route involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde under specific conditions to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Vinylenedipyridine typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .
化学反应分析
Types of Reactions: 4,4’-Vinylenedipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the vinylene group into different functional groups.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce saturated compounds .
相似化合物的比较
4,4’-Bipyridine: Similar to 4,4’-Vinylenedipyridine but lacks the vinylene group.
4,4’-Trimethylenedipyridine: Contains a trimethylene group instead of a vinylene group.
2,2’-Bipyridine: Features two pyridine rings connected at the 2-position.
Uniqueness: 4,4’-Vinylenedipyridine is unique due to its vinylene linkage, which imparts distinct electronic and structural properties. This makes it particularly useful in the synthesis of coordination compounds and materials with specific electronic characteristics .
属性
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFJDEHFNMWYBD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014763 | |
| Record name | trans-4,4'-Vinylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Acros Organics MSDS] | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13362-78-2, 1135-32-6 | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Di(4-pyridyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Vinylenedipyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-4,4'-Vinylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4,4'-vinylenedipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-di(4-pyridyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-di(4-pyridyl)ethylene?
A1: The molecular formula of 1,2-di(4-pyridyl)ethylene is C12H10N2, and its molecular weight is 182.22 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize dpe and its complexes?
A2: Common techniques include:
- Single-crystal X-ray diffraction: Provides detailed structural information of the crystalline framework formed by dpe with metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Powder X-ray diffraction (PXRD): Confirms the bulk phase purity of synthesized materials and investigates structural changes upon guest inclusion or external stimuli. [, , ]
- Infrared (IR) spectroscopy: Identifies characteristic functional groups and their interactions within the framework, such as C=N stretching vibrations in dpe. [, , , , , ]
- NMR Spectroscopy: Used to study the solution-state behavior of dpe, its interactions with other molecules, and the dynamics of complex formation. [, , , ]
- UV-Vis spectroscopy: Characterizes the electronic transitions within the dpe molecule and its metal complexes, providing insights into ligand-metal interactions. [, , , ]
- Fluorescence spectroscopy: Used to investigate the luminescence properties of dpe-containing materials and their potential for sensing applications. [, , , , , , , ]
- Raman spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying lattice vibrations and guest-host interactions. [, , ]
Q3: How does dpe act as a building block in coordination polymers?
A3: Dpe acts as a bridging ligand, connecting metal centers through its two nitrogen atoms, which possess lone pairs of electrons. This bridging ability facilitates the formation of diverse architectures, ranging from one-dimensional chains to complex three-dimensional networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What factors influence the structural diversity of coordination polymers incorporating dpe?
A4: The final structure is influenced by a variety of factors, including:
- Choice of metal ion: Different metal ions possess distinct coordination geometries, influencing the overall framework topology. [, , , , , , , , , , , , , , , , ]
- Anions present: The counterions used during synthesis can play a templating role or occupy voids within the framework, affecting the final structure and properties. [, , ]
- Presence of co-ligands: Combining dpe with other ligands, especially carboxylates, introduces structural diversity by offering additional coordination sites and influencing the overall charge balance. [, , , , , , , , , , , , , , , , , , , , ]
- Synthetic conditions: Factors like solvent, temperature, and reaction time can influence the self-assembly process and lead to different crystalline forms or polymorphs. [, , , , ]
Q5: What are some notable applications of coordination polymers containing dpe?
A5: Dpe-based coordination polymers are investigated for applications such as:
- Gas storage and separation: The porous nature of some frameworks enables the selective adsorption of specific gases, such as CO2 or ethylene. [, ]
- Fluorescence sensing: The presence of dpe and other aromatic ligands can impart luminescent properties, which can be modulated upon interaction with analytes, allowing for the detection of specific molecules or ions. [, , , ]
- Catalysis: The metal centers in coordination polymers can act as catalytic sites, and the framework can provide a confined environment for selective reactions. []
- Vapochromism: Some dpe-based complexes exhibit color changes upon exposure to different solvent vapors, offering potential as sensors. []
Q6: How does the conformation of dpe influence the properties of coordination polymers?
A6: Dpe can adopt both cis and trans conformations. The trans form, with its linear geometry, is more commonly observed in coordination polymers, promoting the formation of extended structures. [, ] The conformation can influence the pore size and shape, affecting gas adsorption properties, and impact the degree of π-π stacking interactions, affecting electronic and optical properties. [, , ]
Q7: How do interpenetration and polymorphism affect the properties of dpe-based coordination polymers?
A7:
- Interpenetration, where multiple networks are entangled without sharing covalent bonds, can significantly reduce the void space within the framework, impacting gas adsorption capacity. [, ]
- Polymorphism, the existence of multiple crystal structures with the same chemical composition, can lead to variations in pore size, shape, and overall stability, influencing gas sorption and mechanical properties. [, ]
Q8: How does the presence of dpe affect the luminescence properties of coordination polymers?
A8: Dpe can contribute to luminescence through:
- Ligand-centered emission: The aromatic nature of dpe allows for intrinsic fluorescence. [, , ]
- Antenna effect: Dpe can act as an antenna, absorbing light and transferring energy to metal centers or other ligands, enhancing their emission. [, ]
- Structural influence: The rigid and extended conformation of dpe within the framework can restrict molecular motions, potentially leading to enhanced luminescence efficiency by reducing non-radiative decay pathways. []
Q9: How can the sensing properties of dpe-containing materials be tuned?
A9: Sensitivity and selectivity can be tailored through:
- Choice of metal ion: Different metal ions can exhibit distinct affinities for specific analytes, influencing the sensor's selectivity. []
- Modification of dpe: Introducing substituents onto the dpe framework can modify its electronic properties and, consequently, its interactions with analytes, impacting sensitivity and selectivity. []
- Incorporation of additional functional groups: Co-ligands with specific functionalities can be incorporated to introduce additional binding sites for target analytes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



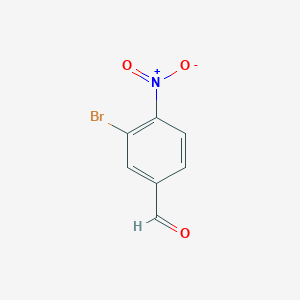

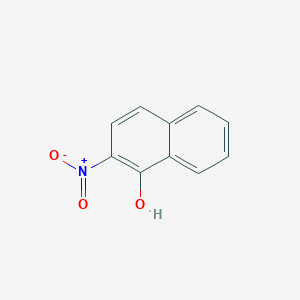

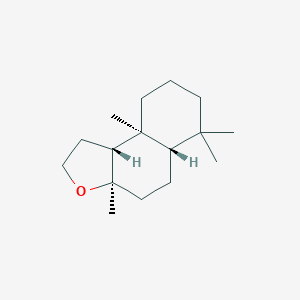
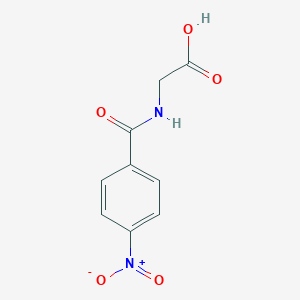


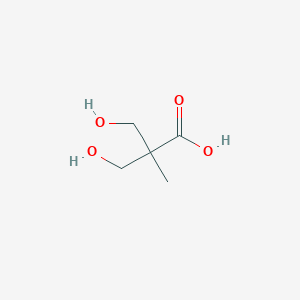
![1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B145962.png)

